Taraxasterin

Descripción general

Descripción

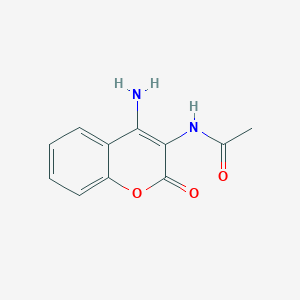

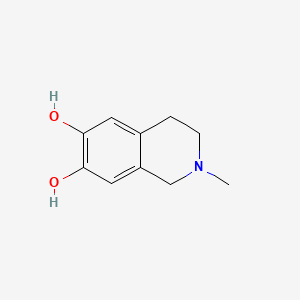

Taraxasterol, also known as a-anthesterin or a-lactucerol, belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Taraxasterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, taraxasterol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, taraxasterol can be found in a number of food items such as alcoholic beverages, burdock, chicory, and carrot. This makes taraxasterol a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

Liver Protection Taraxasterol has shown potential in protecting against ethanol-induced liver injury. It works by exerting antioxidative stress and anti-inflammatory responses through the CYP2E1/Nrf2/HO-1 and NF-κB signaling pathways (Xu et al., 2018).

Anti-Inflammatory Properties Studies have demonstrated that taraxasterol can reduce inflammatory responses in various models. It inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and NO by blocking the NF-κB pathway (Zhang et al., 2012) and by suppressing iNOS and COX-2 expression via ERK1/2 and p38 MAPKs signaling pathway (Xiong et al., 2014).

Treatment of Allergic Asthma Taraxasterol has been found effective in reducing the severity of allergic asthma in mice models, decreasing inflammatory cell counts and suppressing airway hyperresponsiveness (Liu et al., 2013).

Endotoxic Shock Modulation It offers protective effects against LPS-induced endotoxic shock in mice, modulating inflammatory cytokine and mediator secretion (Zhang et al., 2014).

Anti-Arthritic Effects Taraxasterol shows potential anti-arthritic effects in rat models, reducing symptoms and inflammatory cytokine levels (Wang et al., 2016).

Cancer Growth Inhibition In human liver cancer cells, taraxasterol has been observed to suppress cell proliferation, induce cell cycle arrest, and apoptosis, suggesting potential as a treatment for liver cancer (Bao et al., 2018).

Antimicrobial Activity Research on Taraxacum officinale, from which taraxasterol is derived, indicates antimicrobial properties, suggesting potential uses in controlling infections (Martínez et al., 2015).

Neuroinflammation Modulation Taraxasterol can inhibit LPS-induced inflammatory response in microglia cells, which could have implications for treating neurodegenerative diseases (Liu et al., 2018).

Colitis Management It has shown promise in improving acute experimental colitis, potentially through regulating MMP3 and PPARG expression (Chen et al., 2019).

Alcohol and High-Fat Diet-Induced Liver Injury Taraxasterol could alleviate ethanol and high-fat diet-induced liver injury by down-regulating the TLR-4/MyD88/NF-κB and Nrf2/HO-1 pathways (Li et al., 2020).

Propiedades

IUPAC Name |

4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMMEBCFHUKHEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taraxasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

4,4,6a,6b,8a,12,14b-Heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-ol | |

Melting Point |

225.5 - 226 °C | |

| Record name | Taraxasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035920 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1217381.png)

![4-[[4-ethyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)-3-oxobutanamide](/img/structure/B1217386.png)

![7-Formyl-12,14-dimethyl-17-oxo-4-(prop-1-en-2-yl)-11,16,18,19-tetraoxapentacyclo[12.2.2.1~6,9~.0~1,15~.0~10,12~]nonadeca-6,8-dien-2-yl acetate](/img/structure/B1217388.png)